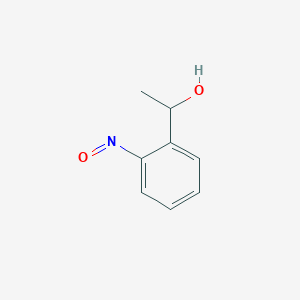
1-(2-Nitrosophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrosophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of a nitroso group (-NO) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)ethan-1-ol using suitable reducing agents. The reaction typically requires a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using advanced catalytic systems. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring the compound’s availability for various applications.
化学反应分析
Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2-Nitrosophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-ol involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
相似化合物的比较
1-(2-Nitrophenyl)ethan-1-ol: A precursor in the synthesis of 1-(2-Nitrosophenyl)ethan-1-ol.
2-Nitroethanol: Shares similar structural features but differs in the position of the nitro group.
2-Nitrophenylethanol: Another related compound with a nitro group attached to the phenyl ring.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
属性
CAS 编号 |
181258-27-5 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
1-(2-nitrosophenyl)ethanol |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-6,10H,1H3 |
InChI 键 |
NFMDIADQJYVCHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
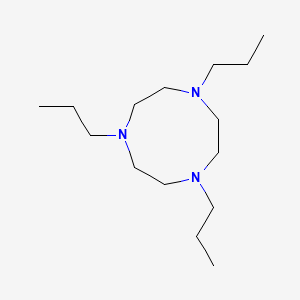

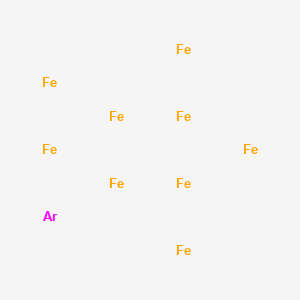
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
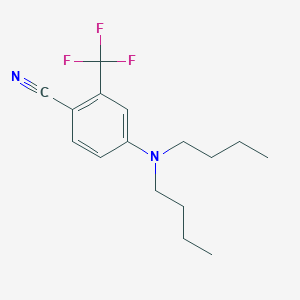
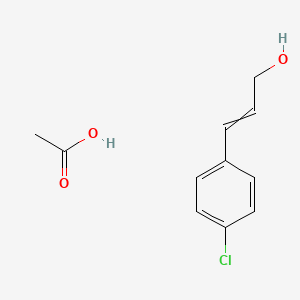
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
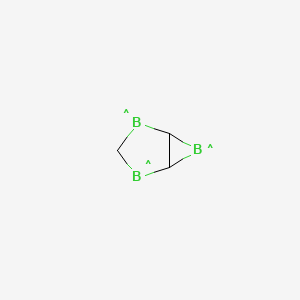
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

